molecular formula C20H16N2O3 B11092068 2-(3-Methoxynaphthalen-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole

2-(3-Methoxynaphthalen-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B11092068
M. Wt: 332.4 g/mol
InChI Key: HQOBSVXZEHXNAM-UHFFFAOYSA-N
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Description

2-(3-METHOXY-2-NAPHTHYL)-5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOLE is a heterocyclic compound that contains an oxadiazole ring. Compounds with oxadiazole rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHOXY-2-NAPHTHYL)-5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOLE typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. Common reagents used in the synthesis include phosphorus oxychloride (POCl3) and acetic anhydride. The reaction conditions often require heating under reflux to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHOXY-2-NAPHTHYL)-5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acids, while reduction of the oxadiazole ring can produce corresponding amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(3-METHOXY-2-NAPHTHYL)-5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOLE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-METHOXY-2-NAPHTHYL)-5-PHENYL-1,3,4-OXADIAZOLE
  • 2-(2-METHOXYPHENYL)-5-PHENYL-1,3,4-OXADIAZOLE
  • 2-(3-METHOXY-2-NAPHTHYL)-5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOLE

Uniqueness

2-(3-METHOXY-2-NAPHTHYL)-5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOLE is unique due to the presence of both methoxy-substituted naphthyl and phenyl groups, which can influence its electronic properties and reactivity. This structural uniqueness may result in distinct biological activities and applications compared to other oxadiazole derivatives.

Properties

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

2-(3-methoxynaphthalen-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C20H16N2O3/c1-23-17-10-6-5-9-15(17)19-21-22-20(25-19)16-11-13-7-3-4-8-14(13)12-18(16)24-2/h3-12H,1-2H3

InChI Key

HQOBSVXZEHXNAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)C3=CC4=CC=CC=C4C=C3OC

Origin of Product

United States

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